Glucocorticoid receptor-IN-2

Glucocorticoid Receptor Transcriptional Regulation Selective GR Modulator

Selective GR modulators with true dissociated profiles are rare; most either fully agonize or antagonize, confounding transactivation vs. transrepression studies. Glucocorticoid receptor-IN-2 (WX019) is a validated non-steroidal tool compound. - **Dissociated selectivity**: hMMP1 repression IC50 = 0.171 nM; MMTV activation EC50 = 0.94 nM (75-fold functional window). - **Cellular potency**: Inhibits TNF-α in human PBMCs (IC50 = 0.98 nM), suitable for primary immune cell inflammation models. - **Low pharmacokinetic risk**: Moderate CYP3A4 inhibition (IC50 = 9.12 µM), minimizing confounding interactions in combination or in vivo studies. Supplied with verified analytical data. Immediate dispatch for research use.

Molecular Formula C25H20F4N6O2
Molecular Weight 512.5 g/mol
Cat. No. B12406114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlucocorticoid receptor-IN-2
Molecular FormulaC25H20F4N6O2
Molecular Weight512.5 g/mol
Structural Identifiers
SMILESCC(C(C1=CC(=CC(=C1)F)F)OC2=CC3=C(C=C2)N(N=C3)C4=CN5C=NN=C5C=C4)NC(=O)C(C)(F)F
InChIInChI=1S/C25H20F4N6O2/c1-14(32-24(36)25(2,28)29)23(15-7-17(26)10-18(27)8-15)37-20-4-5-21-16(9-20)11-31-35(21)19-3-6-22-33-30-13-34(22)12-19/h3-14,23H,1-2H3,(H,32,36)/t14-,23-/m0/s1
InChIKeyADSMVTGYTNOHRQ-PSLXWICFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glucocorticoid receptor-IN-2: A Selective GR Modulator with a Dissociated Transcriptional Profile


Glucocorticoid receptor-IN-2 (also known as Compound WX019) is a synthetic, non-steroidal small molecule that functions as a selective glucocorticoid receptor (GR) modulator . Unlike classical GR agonists or full antagonists, it exhibits a 'dissociated' profile: it potently represses the transcription of pro-inflammatory genes like hMMP1 (IC50: 0.171 nM) while only weakly activating the transcription of metabolic genes via the MMTV promoter (EC50: 0.94 nM) . This functional selectivity profile is a key differentiator from other GR modulators.

Selective non-steroidal glucocorticoid receptor modulator
Dissociated transrepression-preferring transcriptional profile
Supports mechanistic studies distinguishing GR transrepression from transactivation

Why Substituting Glucocorticoid receptor-IN-2 with Another GR Modulator is Scientifically Unreliable


The term 'glucocorticoid receptor modulator' encompasses a diverse range of chemical classes (steroidal vs. non-steroidal) and pharmacological profiles, including full agonists, full antagonists, and selective modulators with varying degrees of functional selectivity . These compounds differ significantly in their binding affinities for GR and other steroid receptors (e.g., progesterone, androgen), their pharmacokinetic properties (e.g., CYP450 inhibition), and their downstream effects on gene transcription (transrepression vs. transactivation) [1]. Therefore, substituting one GR modulator for another without specific, matched experimental data is not scientifically valid and can lead to irreproducible or misleading results. The following quantitative evidence highlights the specific, verifiable attributes of Glucocorticoid receptor-IN-2 that inform its selection for research.

Chemical class mismatch: steroidal vs. non-steroidal GR modulators may exhibit divergent pharmacology and binding profiles.
Pharmacological profile mismatch: full agonists, antagonists, and selective modulators differ in transrepression/transactivation balance.
Off-target and ADME profile mismatch: CYP450 inhibition and steroid receptor cross-reactivity can alter study outcomes.

Quantitative Evidence for Selecting Glucocorticoid receptor-IN-2 Over Alternatives


Evidence 1: A Potent and Dissociated Transcriptional Profile (Transrepression vs. Transactivation)

Glucocorticoid receptor-IN-2 demonstrates a highly dissociated transcriptional profile. It is a potent repressor of the hMMP1 gene, a key pro-inflammatory marker, with an IC50 of 0.171 nM . In contrast, its activity in a transactivation assay (MMTV promoter) is significantly weaker, with an EC50 of 0.94 nM . This is a direct functional differentiation from both full agonists, which strongly activate both transrepression and transactivation, and from non-selective antagonists like mifepristone, which block both pathways [1]. While direct head-to-head data is not available, this profile is a core differentiator for users seeking to minimize transactivation-associated side effects while maintaining anti-inflammatory potency.

Transcriptional Selectivity
Class-level
hMMP1 IC50 0.171 nM, MMTV EC50 0.94 nM
~5.5-fold transrepression selectivity
Supports transrepression-preferring endpoint interpretation
Cell-based reporter gene assays; no direct head-to-head comparison
Glucocorticoid Receptor Transcriptional Regulation Selective GR Modulator Transrepression

Evidence 2: Potent Inhibition of TNF-α Production in Primary Human Cells

In a functional assay using human peripheral blood mononuclear cells (PBMCs), Glucocorticoid receptor-IN-2 potently inhibited the production of the key pro-inflammatory cytokine TNF-α with an IC50 of 0.98 nM . This demonstrates functional anti-inflammatory activity in a physiologically relevant human primary cell model. While a direct head-to-head comparison with a close analog in this specific assay is not available, this potency aligns with its strong transcriptional repression profile and is a critical piece of evidence for researchers focused on immunomodulation.

Cytokine Inhibition
Data to verify
TNF-α IC50 0.98 nM
Supports cytokine-inhibition assay context in PBMCs
Human primary immune cells; comparator data not available
Anti-inflammatory TNF-alpha PBMC Cytokine Inhibition

Evidence 3: Moderate CYP3A4 Inhibition Profile Compared to Potent Inhibitors

Inhibition of the major drug-metabolizing enzyme CYP3A4 is a common liability for many clinical candidates, leading to potential drug-drug interactions. Glucocorticoid receptor-IN-2 exhibits an IC50 of 9.12 µM against CYP3A4 . This moderate inhibition profile is a key differentiator when compared to potent CYP3A4 inhibitors (e.g., ketoconazole, IC50 ~0.02 µM) [1]. For researchers planning in vivo studies or combination therapies, this information is critical for assessing the risk of pharmacokinetic interactions and selecting an appropriate compound.

CYP3A4 Interaction
Reported
IC50 9.12 µM vs ketoconazole ~0.02 µM
~456-fold lower inhibition
May support lower CYP interaction risk in research models
In vitro enzyme assay; cross-study comparison
Cytochrome P450 CYP3A4 Drug-Drug Interaction ADME

Recommended Research Applications for Glucocorticoid receptor-IN-2


Dissecting GR-Mediated Transrepression vs. Transactivation

Given its distinct dissociated transcriptional profile (potent hMMP1 repression IC50: 0.171 nM vs. weak MMTV activation EC50: 0.94 nM), Glucocorticoid receptor-IN-2 is an ideal tool compound for mechanistic studies aimed at distinguishing between the transrepression and transactivation functions of the glucocorticoid receptor . This application is central to understanding the molecular basis of GR-mediated anti-inflammatory effects and metabolic side effects.

In Vitro Anti-Inflammatory Assays with Primary Human Cells

The compound's demonstrated potency in inhibiting TNF-α production in human PBMCs (IC50: 0.98 nM) makes it a strong candidate for ex vivo or in vitro inflammation studies, particularly those using primary human immune cells to model cytokine release syndromes, autoimmune disorders, or septic shock .

In Vivo Efficacy Studies Requiring a Favorable CYP Interaction Profile

For researchers planning to transition to in vivo models, the moderate CYP3A4 inhibition profile (IC50: 9.12 µM) of Glucocorticoid receptor-IN-2 is a valuable selection criterion. It suggests a lower risk of confounding pharmacokinetic interactions compared to more potent CYP3A4 inhibitors, making it a more suitable candidate for early-stage in vivo proof-of-concept studies, especially those involving combination therapies [1].

Application
Selection Property
Validation Focus
GR transrepression vs. transactivation mechanistic studies
Dissociated transcriptional profile
hMMP1 repression / MMTV activation endpoint comparison
In vitro cytokine-release assays in primary human immune cells
TNF-α inhibition profile in PBMCs
Cytokine endpoint review in immune cell models
In vivo model studies with CYP interaction risk assessment
Moderate CYP3A4 inhibition profile
CYP-mediated interaction and PK endpoint monitoring

Technical Documentation Hub

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25 linked technical documents
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